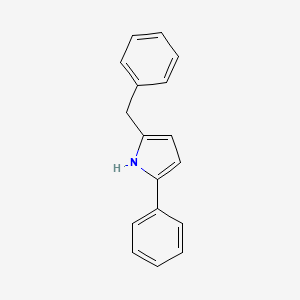

2-Benzyl-5-phenyl-1H-pyrrole

Overview

Description

2-Benzyl-5-phenyl-1H-pyrrole (BPP) is a cyclic hydrocarbon molecule with a pyrrole ring at its core. It is a heterocyclic compound, meaning that it contains at least two different atoms in its ring structure. BPP is a colorless, crystalline solid with a melting point of 56-57 °C and a boiling point of 304-305 °C. It is soluble in organic solvents such as ethanol, acetone, and ether, and is insoluble in water. BPP has a wide range of applications in the chemical and pharmaceutical industries, ranging from synthesis of other compounds to medicinal applications.

Scientific Research Applications

1. Electronically Intercommunicating Iron Centers

A study by Hildebrandt, Schaarschmidt, and Lang (2011) describes the preparation of novel pyrrole derivatives, including 2,5-diferrocenyl-1-phenyl-1H-pyrrole. They investigated the electronic and structural properties of these compounds, highlighting their significant electron delocalization and electrochemical properties. This research contributes to understanding electronically intercommunicating systems in organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).

2. Directing Group in Ortho-Functionalization

Wiest, Poethig, and Bach (2016) employed pyrrole as a directing group for Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. They successfully achieved regioselective methylation, alkylation, or benzylation of various substituted 2-phenylpyrroles. This research offers insights into the strategic use of pyrrole in regioselective organic synthesis (Wiest, Poethig, & Bach, 2016).

3. Synthesis and NMR Studies

A study by Lee, Jun, and Yu (2000) focused on synthesizing various 1-arylpyrroles, including 1-phenyl, 1-benzyl, and others. They examined their NMR spectroscopic characteristics, providing valuable information about the electronic effects of substituents on these pyrrole derivatives. This research is significant for understanding the spectroscopic properties of substituted pyrroles (Lee, Jun, & Yu, 2000).

4. Synthesis of Expanded Macrocycles

Brückner, Sternberg, Boyle, and Dolphin (1997) utilized pyrrole and benzaldehyde to synthesize meso-phenyl substituted expanded macrocycles. Their research provides a basis for the synthesis of various macrocyclic compounds using pyrrole derivatives as building blocks (Brückner, Sternberg, Boyle, & Dolphin, 1997).

5. Corrosion Inhibition

Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, and Bentiss (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion in an acidic medium. Their research contributes to understanding how pyrrole derivatives can function as corrosion inhibitors, which is crucial for material protection (Zarrouk et al., 2015).

properties

IUPAC Name |

2-benzyl-5-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACCNHIWAAXBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-phenyl-1H-pyrrole | |

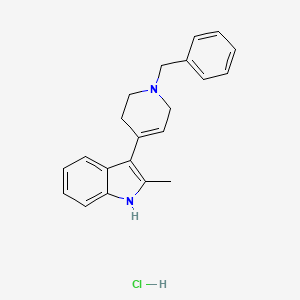

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)